3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c17-9-11-2-1-3-12(8-11)15(21)18-6-4-13(5-7-18)19-14(20)10-23-16(19)22/h1-3,8,13H,4-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNXZQJVYMLAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the piperidine ring, and finally the attachment of the benzonitrile group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and quality. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are significant for therapeutic applications:
Antimicrobial Activity
Research indicates that compounds with thiazolidine structures often possess notable antimicrobial properties. Studies have shown that derivatives of thiazolidine can effectively combat various bacterial strains and fungi. The presence of the thiazolidine moiety in this compound suggests potential antimicrobial activity due to its ability to disrupt microbial cell walls or interfere with metabolic pathways .
| Activity Type | Example Studies | Reference |
|---|---|---|
| Antibacterial | Effective against S. aureus, E. coli | |
| Antifungal | Effective against C. albicans |
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been extensively documented. These compounds are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism is often linked to their interaction with PPARγ (peroxisome proliferator-activated receptor gamma), although some studies suggest alternative pathways independent of this receptor .
Anti-inflammatory Activity
Thiazolidine derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which is crucial for treating inflammatory diseases .
Case Studies and Research Findings
Several studies highlight the therapeutic potential of 3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized thiazolidine derivatives against common pathogens. The results indicated significant antibacterial and antifungal activity compared to standard treatments .
- Anticancer Properties : Research focused on the synthesis of new thiazolidine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
- Inflammation Modulation : Another study reported that thiazolidine-based compounds could effectively reduce inflammation markers in animal models of arthritis, suggesting their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism by which 3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidine ring, piperidine ring, and benzonitrile group each contribute to the compound’s overall activity by binding to specific sites on the target molecules, thereby modulating their function.
Comparison with Similar Compounds
Structure & Functional Groups :
- Thiazolidinone ring: Shares the 2,4-dioxo-1,3-thiazolidine core with the target compound.
- Benzonitrile group : Present in both compounds.
- Additional substituents: 5FB includes a methoxyphenoxy linker, trifluoromethyl group, and a chiral (5R) methyl-thiazolidinone side chain .
Key Differences :
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid (CAS 721916-23-0)
Structure & Functional Groups :
- Thiazolidinone ring: Matches the core of the target compound.
- Benzoic acid group : Replaces the benzonitrile moiety in the target compound.
Physicochemical Properties :
- The carboxylic acid group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic benzonitrile group in the target compound. This difference may influence membrane permeability and bioavailability .
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
Structure & Functional Groups :
- Benzonitrile group : Common to both compounds.
- Piperidine rings: Two piperidine rings in a chair conformation, differing from the single piperidine-thiazolidinone structure in the target compound .
Structure & Functional Groups :
- Benzonitrile derivatives: Share the nitrile group but incorporate phenoxazine-carbazole systems for thermally activated delayed fluorescence (TADF).
Comparative Analysis Table
Research Findings and Implications
- Solubility vs. Permeability : The benzoic acid derivative’s hydrophilicity contrasts with the benzonitrile group’s lipophilicity, suggesting divergent pharmacokinetic profiles .
- Therapeutic Potential: While 5FB targets ERRα, the target compound’s lack of bulky substituents may allow broader enzyme interactions, warranting further pharmacological screening.
Biological Activity
3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a piperidine ring, a thiazolidine moiety, and a benzonitrile group, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is , and it possesses a molecular weight of approximately 348.43 g/mol. The structural components include:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Thiazolidine ring : A five-membered ring containing sulfur and nitrogen atoms.
- Benzonitrile group : A benzene ring with a cyano group.
Biological Activity Overview
The biological activity of 3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile has been explored in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that compounds with thiazolidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine have shown effectiveness against various bacterial strains and fungi. The presence of the thiazolidine moiety in this compound suggests potential antimicrobial activity due to its ability to disrupt microbial cell walls or interfere with metabolic pathways.
Anticancer Activity
Several studies have reported that thiazolidine derivatives possess anticancer properties. For example, compounds similar to 3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile have demonstrated cytotoxic effects against cancer cell lines such as A431 and Jurkat cells. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways and inhibition of specific cancer-related proteins.
Study 1: Anticancer Efficacy
A study published in MDPI evaluated the cytotoxic effects of various thiazolidine derivatives on cancer cell lines. The results indicated that specific substitutions on the thiazolidine ring significantly enhanced anticancer activity. The tested compounds showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Study 2: Antimicrobial Properties
In another investigation, thiazolidine derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to increased antibacterial activity, suggesting that the structural characteristics of the thiazolidine component are crucial for its biological function .
The proposed mechanisms by which 3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways involved in inflammation or cell growth.
Comparative Analysis with Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile, and what are the critical reaction intermediates?
- Methodology : The compound can be synthesized via a multi-step approach:
Piperidine-thiazolidinone coupling : React 4-(2,4-dioxothiazolidin-3-yl)piperidine with a benzonitrile derivative using carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond .
Optimization : Microwave-assisted synthesis may enhance reaction efficiency (80–100°C, 30–60 min) .
- Key intermediates : The thiazolidinone-piperidine precursor and activated benzonitrile acyl chloride.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Analytical workflow :
- NMR : Assign peaks for the thiazolidinone (C=O at ~170 ppm in NMR) and benzonitrile (CN stretch at ~2230 cm in IR) .
- X-ray crystallography : Resolve chair conformations of the piperidine and thiazolidinone rings (as in structurally related compounds) .
- Mass spectrometry : Confirm molecular ion [M+H] and fragmentation patterns (e.g., loss of CO from the carbonyl group) .
Q. What strategies are effective for purifying this compound, and how can impurities be minimized?
- Purification :
- Chromatography : Use silica gel column chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals.
Q. What are the compound’s key physicochemical properties, and how should they guide handling protocols?
- Stability : The compound is stable under inert conditions but may hydrolyze in acidic/basic environments. Store at –20°C in sealed, desiccated containers .
- Solubility : Poor aqueous solubility; use DMSO or DMF for biological assays.
- Safety : Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of fine powders .
Advanced Research Questions
Q. How does the stereoelectronic environment of the thiazolidinone ring influence the compound’s biological activity?
- Structure-activity relationship (SAR) :
- The 2,4-dioxo group in the thiazolidinone ring enhances hydrogen-bonding interactions with target proteins (e.g., kinases) .
- Substituents on the piperidine ring modulate lipophilicity and bioavailability. Computational docking (AutoDock Vina) can predict binding modes to receptors like PPARγ .
Q. What experimental approaches can resolve contradictions in reported bioactivity data for this compound?
- Troubleshooting :
- Assay variability : Standardize cell-based assays (e.g., use identical cell lines and incubation times).
- Metabolic interference : Perform stability studies in liver microsomes to identify metabolites that may skew activity .
- Orthogonal validation : Compare IC values across enzymatic (e.g., kinase inhibition) and phenotypic (e.g., antiproliferative) assays .
Q. How do polymorphic forms of this compound affect its pharmacokinetic profile?
- Polymorphism analysis :
- Use differential scanning calorimetry (DSC) and powder XRD to identify polymorphs .
- Bioimpact : Amorphous forms may enhance solubility but reduce shelf life. Stabilize preferred forms via co-crystallization (e.g., with succinic acid) .
Q. What mechanistic insights explain the compound’s dual activity as a kinase inhibitor and metabolic modulator?
- Mechanistic studies :
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., JAK2, EGFR) to identify primary targets .
- Transcriptomics : RNA-seq analysis of treated cells can reveal downstream pathways (e.g., AMPK/mTOR) .
- Mutagenesis : Engineer kinase mutants (e.g., T790M EGFR) to validate binding-site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
